molecular formula C7H4Cl3NO B8249392 2,4,6-Trichlorobenzamide

2,4,6-Trichlorobenzamide

Cat. No.: B8249392
M. Wt: 224.5 g/mol
InChI Key: CEBLXNZWBXVSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichlorobenzamide is an organic compound with the molecular formula C7H4Cl3NO. It is a derivative of benzamide, where three chlorine atoms are substituted at the 2, 4, and 6 positions on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

2,4,6-Trichlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzamide can be synthesized through several methods. One common approach involves the chlorination of benzamide. The process typically includes the following steps:

    Chlorination of Benzamide: Benzamide is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of benzamide are chlorinated using chlorine gas in industrial reactors.

    Separation and Purification: The crude product is separated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups. For example, nucleophilic substitution reactions can replace chlorine atoms with hydroxyl, amino, or alkoxy groups.

    Reduction Reactions: The compound can be reduced to form 2,4,6-trichloroaniline using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 2,4,6-trichlorobenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols are used under basic conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

    Substitution: 2,4,6-trihydroxybenzamide, 2,4,6-triaminobenzamide, etc.

    Reduction: 2,4,6-trichloroaniline.

    Oxidation: 2,4,6-trichlorobenzoic acid.

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and the target organism or system.

Comparison with Similar Compounds

    2,4,6-Trichlorobenzoic Acid: Similar in structure but with a carboxylic acid group instead of an amide group.

    2,4,6-Trichloroaniline: Similar in structure but with an amino group instead of an amide group.

    2,4,6-Trichlorophenol: Similar in structure but with a hydroxyl group instead of an amide group.

Uniqueness: 2,4,6-Trichlorobenzamide is unique due to its specific substitution pattern and functional group, which confer distinct chemical properties and reactivity. Its amide group allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,4,6-trichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBLXNZWBXVSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichlorobenzamide
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichlorobenzamide
Reactant of Route 3
Reactant of Route 3
2,4,6-Trichlorobenzamide
Reactant of Route 4
Reactant of Route 4
2,4,6-Trichlorobenzamide
Reactant of Route 5
Reactant of Route 5
2,4,6-Trichlorobenzamide
Reactant of Route 6
Reactant of Route 6
2,4,6-Trichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.